REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)#[N:2].[I:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14]>>[I-:10].[C:13]([CH2:12][CH2:11][N+:7]1[CH:8]=[CH:9][C:4]([CH2:3][C:1]#[N:2])=[CH:5][CH:6]=1)([OH:15])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=CC=NC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ICCC(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was closed
|
Type
|
TEMPERATURE
|
Details
|
heated at 130 degrees Celsius
|
Type
|
CUSTOM
|
Details
|
for six hours
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
the reaction product was washed
|
Type
|
CUSTOM
|
Details
|
by triturating with ether
|
Type
|
ADDITION
|
Details
|
Acetone 30 ml was added
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].C(=O)(O)CC[N+]1=CC=C(C=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 755 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |